molecular formula C13H23N3O3 B7560018 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid

2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid

Cat. No. B7560018
M. Wt: 269.34 g/mol
InChI Key: RRLDWBNNFGMAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors. It is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid works by inhibiting the activity of GABA aminotransferase, an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid can increase the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.

Advantages and Limitations for Lab Experiments

2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has several advantages for lab experiments. It is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid. One potential area of research is the development of new derivatives of 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid that have improved solubility and bioavailability. Another area of research is the investigation of 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid's potential therapeutic applications in the treatment of addiction and other neurological disorders. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid and its mechanisms of action in the brain.
Conclusion
In conclusion, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid is a synthetic compound with potential therapeutic applications in the treatment of various neurological disorders. It works by inhibiting the activity of GABA aminotransferase, which can increase the levels of GABA in the brain and have a calming effect. 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid, including the development of new derivatives and investigation of its potential therapeutic applications.

Synthesis Methods

2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid can be synthesized through a multistep process involving the reaction of various reagents such as piperazine, cyclopropylamine, and acetic anhydride. The synthesis process has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and anxiety.

properties

IUPAC Name

2-[4-[1-(cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-9(12(17)14-11-3-4-11)15-5-7-16(8-6-15)10(2)13(18)19/h9-11H,3-8H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLDWBNNFGMAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N2CCN(CC2)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid

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